molecular formula C6H8N2O2 B183227 methyl 1-methyl-1H-pyrazole-3-carboxylate CAS No. 17827-61-1

methyl 1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B183227
CAS RN: 17827-61-1
M. Wt: 140.14 g/mol
InChI Key: WUUOFOYBXXQAGD-UHFFFAOYSA-N
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Description

“Methyl 1H-pyrazole-3-carboxylate” is a chemical compound used as a pharmaceutical intermediate . It is soluble in methanol .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “methyl 1-methyl-1H-pyrazole-3-carboxylate”, often involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines. After the removal of the leaving group, the desired pyrazoles are obtained .


Molecular Structure Analysis

The molecular formula of “methyl 1-methyl-1H-pyrazole-3-carboxylate” is C5H6N2O2 . The InChI string is InChI=1S/C5H6N2O2/c1-9-5(8)4-2-3-6-7-4/h2-3H,1H3,(H,6,7) . The Canonical SMILES string is COC(=O)C1=CC=NN1 .


Physical And Chemical Properties Analysis

“Methyl 1H-pyrazole-3-carboxylate” is a solid compound . Its molecular weight is 126.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 2 .

Scientific Research Applications

  • Scientific Field: Organic Synthesis and Medicinal Chemistry

    • Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
    • They are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
    • Many general and practical methods, such as the use of transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, new reactants, and novel reaction types, have resulted in fruitful advancements in the fields of the synthesis and functionalization of pyrazole derivatives .
  • Scientific Field: Antifungal Research

    • A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .
    • Most of them displayed moderate to excellent activities. Among them, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher antifungal activity against the seven phytopathogenic fungi than boscalid .
    • Topomer CoMFA was employed to develop a three-dimensional quantitative structure-activity relationship model for the compounds .
  • Scientific Field: Agrochemistry

    • Pyrazoles have a wide range of applications in agrochemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the agrochemical field .
  • Scientific Field: Coordination Chemistry

    • Pyrazoles are also used in coordination chemistry . They can act as ligands, coordinating to metal ions to form complex structures .
  • Scientific Field: Organometallic Chemistry

    • In organometallic chemistry, pyrazoles are used as ligands for transition metals, forming organometallic complexes . These complexes can be used in various applications, including catalysis .
  • Scientific Field: Antimicrobial Research

    • An N-triazole scaffold containing pyrazole-5-carboxylate derivatives was investigated for their antimicrobial action against three fungi as well three gram-positive and gram-negative bacteria .
  • Scientific Field: Green Synthesis

    • Pyrazoles have been used in green synthesis, which is a method of synthesis that aims to reduce the environmental impact of chemical processes . The use of pyrazoles in green synthesis has contributed to the development of more sustainable and environmentally friendly chemical processes .
  • Scientific Field: Microwave-Assisted Synthesis

    • Pyrazoles have been used in microwave-assisted synthesis, a method of synthesis that uses microwave radiation to heat the reaction mixture . This method can significantly speed up the reaction time and improve the yield of the reaction .
  • Scientific Field: Synthesis of Bioactive Chemicals

    • Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals . These chemicals have biological activity and can be used in various fields, including medicinal chemistry and drug discovery .
  • Scientific Field: Synthesis of Heterocycles

    • Pyrazoles are used in the synthesis of heterocycles, which are cyclic compounds that contain atoms of at least two different elements . Heterocycles are important in a wide range of applications, including pharmaceuticals, agrochemicals, and dyes .
  • Scientific Field: Ligand Synthesis

    • Pyrazoles can act as ligands, coordinating to metal ions to form complex structures . These complexes can be used in various applications, including catalysis .
  • Scientific Field: Antimicrobial Research

    • An N-triazole scaffold containing pyrazole-5-carboxylate derivatives was investigated for their antimicrobial action against three fungi as well three gram-positive and gram-negative bacteria .

Safety And Hazards

“Methyl 1H-pyrazole-3-carboxylate” is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

methyl 1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-8-4-3-5(7-8)6(9)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUOFOYBXXQAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426885
Record name methyl 1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-methyl-1H-pyrazole-3-carboxylate

CAS RN

17827-61-1
Record name 1H-Pyrazole-3-carboxylic acid, 1-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17827-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 1-methyl-1H-pyrazole-3-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID80426885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-methyl-1H-pyrazole-3-carboxylate
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Synthesis routes and methods

Procedure details

To a solution of compound 1 (1.26 g, 10 mmol) in methanol (30 mL) was added sulfuric acid (0.5 mL). The resulting mixture was refluxed for 2 h and the solvent was evaporated. The residue was dissolved in EA (60 mL) and washed with brine, dried over Na2SO4. Then filtered and concentrated to give the product.
Name
compound 1
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

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